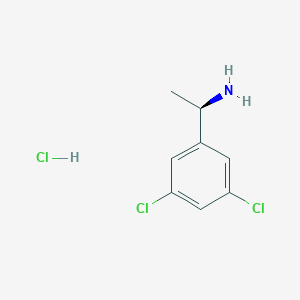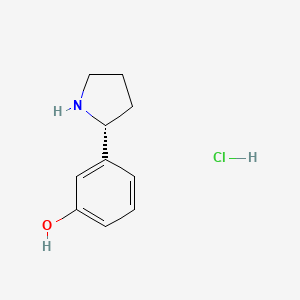
4-(2-Cyano-cyclobutylamino)-2-fluoro-N-methyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyano-cyclobutylamino)-2-fluoro-N-methyl-benzamide, abbreviated as 4-CBFMB, is an organic compound of the benzamide family. It is a white crystalline solid with a melting point of 97-98°C. 4-CBFMB is soluble in a variety of organic solvents, such as methanol, ethanol, acetonitrile, and dimethylformamide. 4-CBFMB is a useful starting material for the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.
Applications De Recherche Scientifique
4-CBFMB has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib and the antifungal drug fluconazole. Additionally, 4-CBFMB has been used as a reagent in the synthesis of various biologically active compounds, such as the antimalarial drug artemisinin and the antiviral drug acyclovir.
Mécanisme D'action
The mechanism of action of 4-CBFMB is not fully understood. However, it is believed that the reactivity of 4-CBFMB is due to the presence of the cyano group, which is a powerful nucleophile. The cyano group is able to react with a variety of electrophiles, such as aldehydes and ketones, to form the corresponding amides. Additionally, the presence of the fluorine atom increases the reactivity of the molecule, allowing it to react with a wide range of electrophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CBFMB have not been extensively studied. However, it has been shown to have some antifungal activity against the fungus Candida albicans. Additionally, 4-CBFMB has been shown to have some antioxidant activity, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-CBFMB in laboratory experiments is its high reactivity, which makes it suitable for a wide range of synthetic reactions. Additionally, 4-CBFMB is relatively inexpensive and easy to obtain. However, 4-CBFMB is also toxic and should be handled with care.
Orientations Futures
The future directions for research on 4-CBFMB include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted on the synthesis of various heterocyclic compounds using 4-CBFMB as a starting material. Finally, research could be conducted on the development of new synthetic methods using 4-CBFMB as a reagent.
Méthodes De Synthèse
4-CBFMB is synthesized by a three-step reaction sequence. In the first step, 2-cyano-cyclobutylamine is reacted with chloroform in the presence of a base, such as sodium hydroxide, to form the cyclobutyl cyanide intermediate. In the second step, the cyclobutyl cyanide intermediate is reacted with 2-fluorobenzaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form the 4-CBFMB product. In the third step, the 4-CBFMB product is purified by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
4-[(2-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-16-13(18)10-4-3-9(6-11(10)14)17-12-5-2-8(12)7-15/h3-4,6,8,12,17H,2,5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNNUFWHWLGSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)NC2CCC2C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B6295261.png)
![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)









